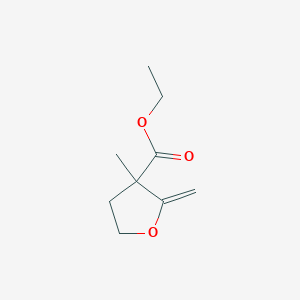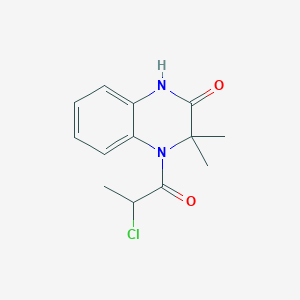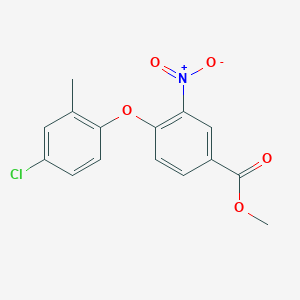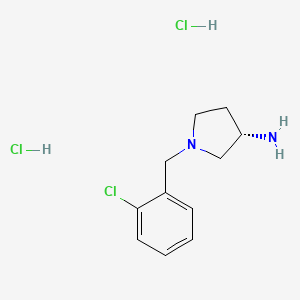
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate is a chemical compound with the CAS Number: 2155853-04-4 . Its molecular weight is 170.21 and its IUPAC name is ethyl 3-methyl-2-methylenetetrahydrofuran-3-carboxylate . It is stored at a temperature of 4 degrees Celsius . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c1-4-11-8 (10)9 (3)5-6-12-7 (9)2/h2,4-6H2,1,3H3 . This indicates the molecular structure of the compound. The compound contains 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 170.21 . and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
An expedient phosphine-catalyzed [4 + 2] annulation involves Ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a reaction with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such reactions expand the scope of organic synthesis, providing a method for synthesizing highly functionalized tetrahydropyridines with high diastereoselectivities (Xue-Feng Zhu et al., 2003).
Fuel Additives
Performance and emission characteristics of diesel engines powered with diesel–glycerol derivatives blends highlight the potential of glycerol derivatives as diesel fuel additives. The study investigates two glycerol derivatives, including (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate, for their effects on diesel fuel's quality parameters and engine performance. Notably, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate demonstrates promise as an emission reduction additive, significantly reducing hydrocarbon, carbon monoxide, and smoke emissions, with a slight increase in nitrogen oxide emissions (Elena-Emilia Oprescu et al., 2014).
Material Science and Polymerization
Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives explores the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives are evaluated for their in vitro antifungal and antibacterial activity. This research contributes to the development of new materials with potential applications in biomedical fields (S. Tiwari et al., 2018).
POx as an Alternative to PEG? A Hydrodynamic and Light Scattering Study discusses the hydrodynamic properties of poly(2-oxazoline)s as potential replacements for poly(ethylene glycol)s in pharmaceutical and biomedical applications. The study focuses on the molecular characteristics derived from light scattering experiments, highlighting the versatility of poly(2-oxazoline)s in tuning polymer properties for specific applications (Mandy Grube et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 3-methyl-2-methylideneoxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-11-8(10)9(3)5-6-12-7(9)2/h2,4-6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHEBHOCQFYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)


![[4,4'-Bipyridin]-3-ol](/img/structure/B2765747.png)
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)




![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid](/img/structure/B2765757.png)

![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)

![3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine](/img/structure/B2765763.png)
